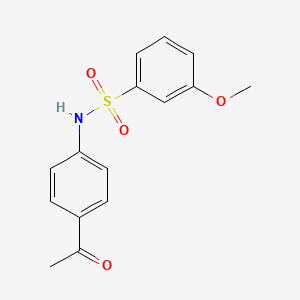
N-(3-bromophenyl)-3,4-dimethoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-bromophenyl)-3,4-dimethoxybenzamide, also known as BDPA, is a chemical compound that has gained significant attention in scientific research due to its unique properties. BDPA is a derivative of benzamide and has a bromine atom attached to the phenyl ring. Its synthesis method involves the reaction of 3-bromophenol with 3,4-dimethoxybenzoyl chloride in the presence of a base. BDPA has been studied for its potential applications in various fields, including medicinal chemistry, material science, and environmental science. In
Applications De Recherche Scientifique
N-(3-bromophenyl)-3,4-dimethoxybenzamide has been studied for its potential applications in various fields, including medicinal chemistry, material science, and environmental science. In medicinal chemistry, N-(3-bromophenyl)-3,4-dimethoxybenzamide has been investigated as a potential drug candidate for the treatment of cancer, Alzheimer's disease, and Parkinson's disease. In material science, N-(3-bromophenyl)-3,4-dimethoxybenzamide has been used as a building block for the synthesis of novel materials with unique properties, such as luminescence and conductivity. In environmental science, N-(3-bromophenyl)-3,4-dimethoxybenzamide has been studied for its potential use as a sensor for detecting pollutants in water and air.
Mécanisme D'action
The mechanism of action of N-(3-bromophenyl)-3,4-dimethoxybenzamide is not fully understood. However, it has been proposed that N-(3-bromophenyl)-3,4-dimethoxybenzamide acts as a modulator of protein-protein interactions, which are essential for various biological processes. N-(3-bromophenyl)-3,4-dimethoxybenzamide has been shown to bind to the SH3 domain of the protein Nck2, which is involved in cell signaling pathways. This binding inhibits the interaction of Nck2 with its binding partners, leading to the modulation of downstream signaling events.
Biochemical and Physiological Effects
N-(3-bromophenyl)-3,4-dimethoxybenzamide has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that N-(3-bromophenyl)-3,4-dimethoxybenzamide can inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis. N-(3-bromophenyl)-3,4-dimethoxybenzamide has also been shown to inhibit the aggregation of amyloid beta peptides, which are implicated in the pathogenesis of Alzheimer's disease. In addition, N-(3-bromophenyl)-3,4-dimethoxybenzamide has been shown to modulate the activity of enzymes involved in neurotransmitter synthesis, which may have implications for the treatment of neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
N-(3-bromophenyl)-3,4-dimethoxybenzamide has several advantages for lab experiments, including its ease of synthesis, stability, and versatility. N-(3-bromophenyl)-3,4-dimethoxybenzamide can be synthesized in high yield and purity, which makes it an attractive building block for the synthesis of novel materials. N-(3-bromophenyl)-3,4-dimethoxybenzamide is also stable under a wide range of conditions, which makes it suitable for various applications. However, N-(3-bromophenyl)-3,4-dimethoxybenzamide has some limitations, such as its potential toxicity and limited solubility in some solvents. These limitations need to be considered when designing experiments involving N-(3-bromophenyl)-3,4-dimethoxybenzamide.
Orientations Futures
There are several future directions for the study of N-(3-bromophenyl)-3,4-dimethoxybenzamide. One direction is the development of N-(3-bromophenyl)-3,4-dimethoxybenzamide-based materials with novel properties, such as luminescence and conductivity. Another direction is the investigation of N-(3-bromophenyl)-3,4-dimethoxybenzamide as a potential drug candidate for the treatment of neurological disorders and cancer. Further studies are also needed to elucidate the mechanism of action of N-(3-bromophenyl)-3,4-dimethoxybenzamide and its potential effects on human health and the environment.
Conclusion
In conclusion, N-(3-bromophenyl)-3,4-dimethoxybenzamide is a chemical compound that has gained significant attention in scientific research due to its unique properties. N-(3-bromophenyl)-3,4-dimethoxybenzamide has been studied for its potential applications in various fields, including medicinal chemistry, material science, and environmental science. Its synthesis method involves the reaction of 3-bromophenol with 3,4-dimethoxybenzoyl chloride in the presence of a base. N-(3-bromophenyl)-3,4-dimethoxybenzamide has several advantages for lab experiments, including its ease of synthesis, stability, and versatility. However, its potential toxicity and limited solubility in some solvents need to be considered. Further studies are needed to elucidate the mechanism of action of N-(3-bromophenyl)-3,4-dimethoxybenzamide and its potential applications in various fields.
Méthodes De Synthèse
The synthesis of N-(3-bromophenyl)-3,4-dimethoxybenzamide involves the reaction of 3-bromophenol with 3,4-dimethoxybenzoyl chloride in the presence of a base. The reaction proceeds through the formation of an intermediate, which is then converted to N-(3-bromophenyl)-3,4-dimethoxybenzamide. The yield of N-(3-bromophenyl)-3,4-dimethoxybenzamide can be improved by optimizing the reaction conditions, such as the solvent, temperature, and reaction time.
Propriétés
IUPAC Name |
N-(3-bromophenyl)-3,4-dimethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14BrNO3/c1-19-13-7-6-10(8-14(13)20-2)15(18)17-12-5-3-4-11(16)9-12/h3-9H,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMYHKCFDYRAKQF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=CC(=CC=C2)Br)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-bromophenyl)-3,4-dimethoxybenzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(4-methylphenyl)-N'-[2-(trifluoromethyl)phenyl]thiourea](/img/structure/B5777949.png)
![ethyl 2-amino-1-(2-ethylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B5777963.png)


![6-{[4,6-bis(ethylamino)-1,3,5-triazin-2-yl]oxy}-2-methyl-3(2H)-pyridazinone](/img/structure/B5777985.png)
![[1-(1,3-benzodioxol-5-yl)-2,5-dimethyl-1H-pyrrol-3-yl]methanol](/img/structure/B5777989.png)

![7-[(2-chloro-2-propen-1-yl)oxy]-3-ethyl-4,8-dimethyl-2H-chromen-2-one](/img/structure/B5777996.png)

![4-[4-(benzyloxy)benzyl]morpholine](/img/structure/B5778005.png)
![1-[(5-chloro-2-ethoxyphenyl)sulfonyl]-1H-1,2,3-benzotriazole](/img/structure/B5778014.png)
